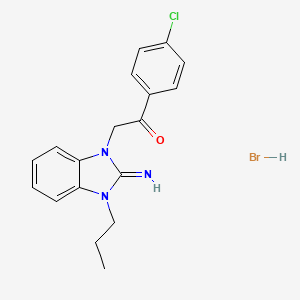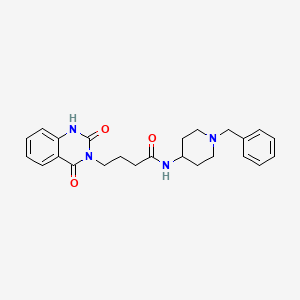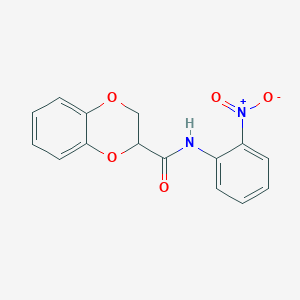![molecular formula C22H18N4O4S B5232785 4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)
4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical under discussion is part of a broader category of compounds known for their intricate molecular architecture and potential for diverse chemical reactivity and applications. These compounds often involve multiple functional groups, including sulfonamide, quinoxaline, and benzoic acid moieties, which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, employing strategies such as condensation, cycloreaction, and catalytic processes. For instance, the sulfamic-acid-catalyzed synthesis of pyrazoloquinolines under solvent-free conditions represents a related methodology that could potentially be adapted for synthesizing similar compounds (Wu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, alongside computational methods like DFT calculations. These techniques help in elucidating the geometric and electronic structure of the molecules. For example, the study of azo-benzoic acids and their precursors highlighted the structural confirmation using these spectroscopic techniques (Baul et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds can involve interactions with metals to form coordination polymers with distinct properties, as seen in the synthesis involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid (Rad et al., 2016). These reactions can yield materials with potential applications in sensing and fluorescence.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Studies like the conformational analysis of antifolates provide insights into how molecular conformation affects physical properties and reactivity (Sutton & Cody, 1987).
Mecanismo De Acción
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt signaling pathway , which is involved in cell proliferation and differentiation. By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This suggests that it could be a potential therapeutic agent for cancers that are driven by aberrant Wnt signaling.
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile . These studies could provide valuable information for the development of new materials or pharmaceuticals.
Propiedades
IUPAC Name |
4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-6-12-17(13-7-14)31(29,30)26-21-20(24-18-4-2-3-5-19(18)25-21)23-16-10-8-15(9-11-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQSHWYDGZAZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)
![ethyl [5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5232753.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)

![17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232779.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232791.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)